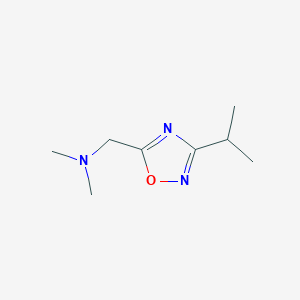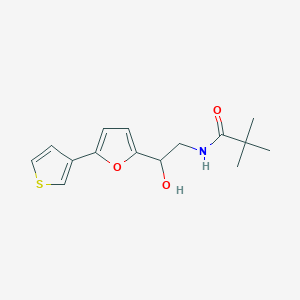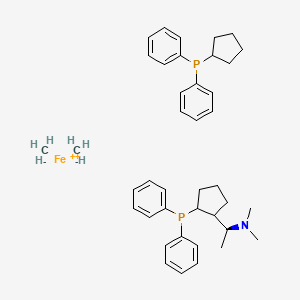
Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) is a useful research compound. Its molecular formula is C40H43FeNP2 and its molecular weight is 655.584. The purity is usually 95%.
BenchChem offers high-quality Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Piano Stool Iron-Cyclopentadienyl Compounds : A family of compounds bearing different phosphane co-ligands, including triphenylphosphane, was synthesized. These compounds showed interesting enantiomeric properties and crystal packing structures, and were tested for cytotoxicity against cervical HeLa human cancer cells (Pilon et al., 2017).
Synthesis of Acetates : A study focused on the effects of solvent polarity on the formation of carbanions and nucleophilic substitution reactions in the synthesis of certain acetates (Luan Bq & Wen Gl, 1985).
Polar Amido-Phosphane Ligands : Novel ligands were synthesized from 1′-(diphenylphosphanyl)-1-ferrocenecarboxylic acid, leading to the creation of bis(phosphane) complexes. These complexes were used as catalysts in Suzuki–Miyaura cross-coupling reactions (Schulz, Císařová & Štěpnička, 2009).
Catalytic Applications and Reactions
Catalytic Use of 1'-(diphenylphosphanyl)-1-ferrocenecarboxamides : These ligands were used in the preparation of bis(phosphane) complexes, demonstrating their utility in catalytic applications, particularly in water and biphasic mixtures (Schulz, Císařová & Štěpnička, 2009).
Synthesis and Application of Iron Complexes : New monodentate phosphane ligands with a N,N-diphenyl-1H-pyrrol-1-amine moiety were synthesized and coordinated to iron carbonyls. These were then used in the iron-catalyzed reduction of alkynes to alkenes (Haberberger, Irran & Enthaler, 2011).
Organopalladium(II) Complexes : A tertiary phosphine containing α,β-unsaturated β-amino ketone was used to create new organopalladium(II) complexes, which showed potential in reactions with carbanions derived from active methylene compounds (Hiraki, Masumoto, Fuchita & Zegi, 1981).
Eigenschaften
CAS-Nummer |
55650-59-4 |
|---|---|
Produktname |
Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
Molekularformel |
C40H43FeNP2 |
Molekulargewicht |
655.584 |
IUPAC-Name |
carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H28NP.C17H19P.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-6,9-12,17H,7-8,13-14H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m0..../s1 |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



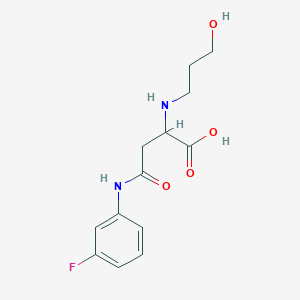
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)
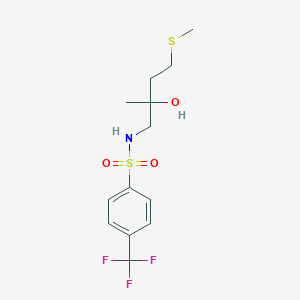
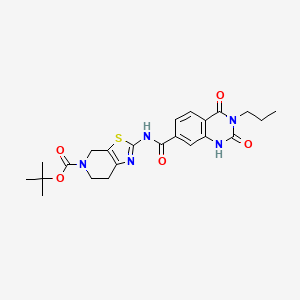
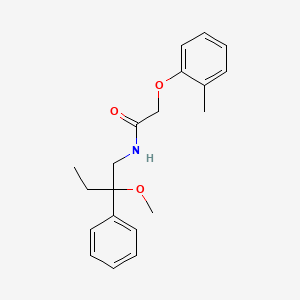
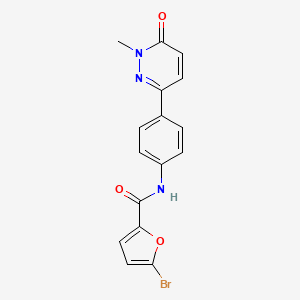
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)
